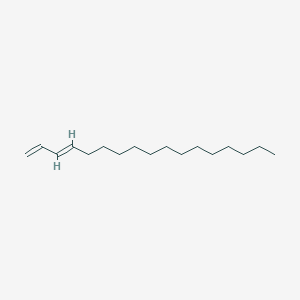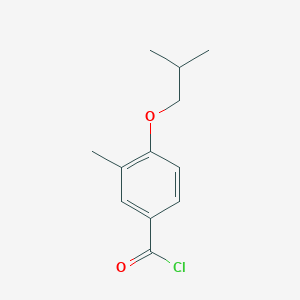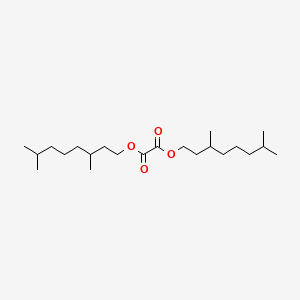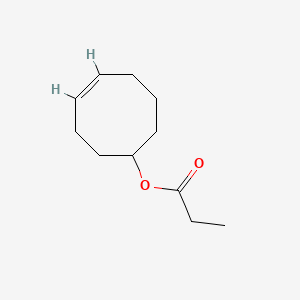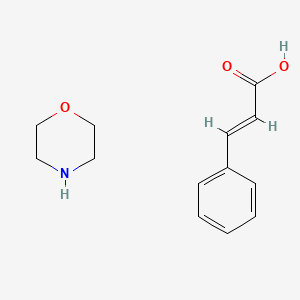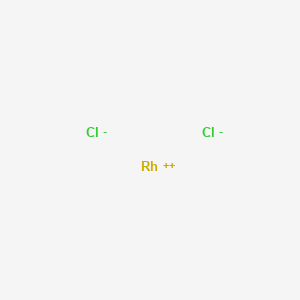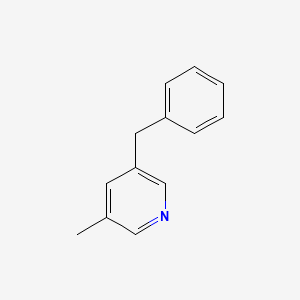
5-Benzyl-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-3-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions . Another method includes the use of Grignard reagents, where benzylmagnesium chloride reacts with 3-methylpyridine N-oxide, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitrated, sulfonated, or halogenated pyridine derivatives.
Applications De Recherche Scientifique
5-Benzyl-3-methylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Benzyl-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and methyl groups influence its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Methylpyridine: Lacks the benzyl group, resulting in different chemical properties and applications.
5-Benzylpyridine: Lacks the methyl group, affecting its reactivity and biological activity.
2-Benzyl-3-methylpyridine: Similar structure but with the benzyl group at the 2-position, leading to different steric and electronic effects.
Uniqueness: 5-Benzyl-3-methylpyridine’s unique combination of benzyl and methyl groups at specific positions on the pyridine ring imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
74271-42-4 |
|---|---|
Formule moléculaire |
C13H13N |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3-benzyl-5-methylpyridine |
InChI |
InChI=1S/C13H13N/c1-11-7-13(10-14-9-11)8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3 |
Clé InChI |
UCWQMPICSBZRLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


